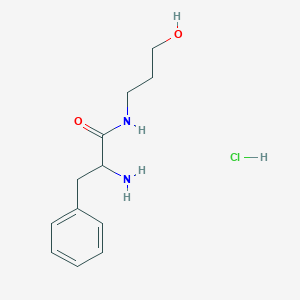

2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride

Description

2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride is a synthetic organic compound characterized by a propanamide backbone substituted with a phenyl group at the C3 position, an amino group at C2, and a 3-hydroxypropylamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-amino-N-(3-hydroxypropyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c13-11(12(16)14-7-4-8-15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,15H,4,7-9,13H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWHHCQVBISQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride, also known as a derivative of phenylpropanamide, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and comparative analysis with related compounds.

Chemical Characteristics

- IUPAC Name : 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride

- Molecular Formula : C9H13ClN2O

- Molecular Weight : 188.66 g/mol

The biological activity of 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride is primarily attributed to its ability to interact with various biological targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and modulation of enzyme activities. Notably, it has been studied for its potential role as:

- Anticonvulsant Agent : Compounds structurally related to this amide have shown efficacy in models of epilepsy, suggesting that similar derivatives may exhibit anticonvulsant properties.

- Monoamine Oxidase Inhibition : Some derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO), which is significant for treating mood disorders and other neurological conditions .

Anticonvulsant Activity

A study on related compounds indicated that derivatives of phenylpropanamide exhibited anticonvulsant effects in various animal models. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed promising results with an ED50 value of 13.21 mg/kg in seizure models, indicating potential therapeutic applications in epilepsy .

Anticancer Properties

Research has highlighted the anticancer potential of amides derived from phenylpropanoids. For instance, studies have shown that certain amides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study reported that a structurally similar compound exhibited an IC50 value of <2 mM against MCF-7 breast cancer cells, suggesting significant anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride | Contains hydroxyl and amino groups | Potential anticonvulsant and anticancer activity |

| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Similar structure with an olefin linker | Anticonvulsant activity (ED50 = 13.21 mg/kg) |

| Isatin-aromatic amides | Varying substitutions on aromatic rings | Anti-proliferative effects against cancer cell lines (IC50 < 2 mM) |

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Research indicates that derivatives of 2-amino-3-phenylpropanamide compounds can modulate the activity of the Transient Receptor Potential Ankyrin 1 (TrpA1) ion channel, which is implicated in pain sensation. These compounds have shown promise in treating neuropathic and inflammatory pain, as well as pruritus (itch) .

1.2 Neuroprotective Effects

Preliminary studies suggest that 2-amino derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier (BBB) enhances their potential as therapeutic agents for conditions such as Alzheimer's and Parkinson's disease .

3.1 Bioisosteric Modifications

Recent studies have explored bioisosteric modifications of the amide functionality in similar compounds to enhance their potency and selectivity at specific receptors. For instance, the introduction of triazole moieties has been shown to improve agonist activity at GPR88 receptors, which are linked to various neurological functions .

3.2 In Vivo Studies

In vivo experiments have demonstrated that compounds derived from the 2-amino scaffold exhibit significant brain penetration and efficacy in modulating receptor activity. For example, one study reported a derivative with an EC50 value of 14 nM in functional assays, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of 2-amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride (Compound A) and its analogs:

Key Observations:

- Hydroxypropyl vs. Chloropropyl (A vs. B): Compound A’s 3-hydroxypropyl group increases hydrophilicity compared to B’s chloropropyl substituent, which may enhance aqueous solubility .

- Methoxyethyl vs. Hydroxypropyl (C vs.

- Methylsulfanyl Substitution (D): The methylsulfanyl group in D introduces lipophilicity, which could improve lipid bilayer penetration but reduce solubility in polar solvents .

- Dimethylamino Propyl (E): The dimethylamino group in E confers basicity, enhancing interactions with acidic biological targets (e.g., enzymes, receptors) .

Compound A (Target Compound):

Coupling Reaction: Reacting 3-phenylpropanamide derivatives with 3-hydroxypropylamine in the presence of a carbodiimide (e.g., DCC) and triethylamine in DMF or DCM .

Salt Formation: Treating the free base with HCl to yield the hydrochloride salt.

Comparison with Analogs:

- Compound B: Synthesized using 1-chloropropylamine hydrochloride instead of 3-hydroxypropylamine, with similar coupling agents (DCC or DIC) .

- Compound C: Requires 2-methoxyethylamine as the nucleophile, with reaction conditions mirroring those for A .

- Compound E: Utilizes 3-(dimethylamino)propylamine, with dihydrochloride salt formation due to the basic dimethylamino group .

Yield Considerations:

Pharmacological and Functional Implications

Though biological data are sparse in the evidence, structural trends suggest:

- Hydrophilicity vs. Lipophilicity: Compounds with hydroxyl or methoxy groups (A, C) may exhibit improved solubility for intravenous formulations, whereas chlorinated (B) or methylsulfanyl (D) analogs might favor CNS penetration.

- Target Interactions: The dimethylamino group in E could enhance binding to nucleic acids or phosphorylated proteins, common in antiviral or kinase-targeting therapies .

- Metabolic Stability: Methylsulfanyl (D) and chlorinated (B) groups may resist oxidative metabolism, prolonging half-life compared to hydroxylated analogs .

Data Tables

Table 1: Comparative Physicochemical Data

| Property | Compound A | Compound B | Compound C | Compound D | Compound E |

|---|---|---|---|---|---|

| Molecular Weight | ~258.74 | 254.72 | 258.74 | 240.75 | 328.26 |

| Calculated LogP* | ~1.2 | 2.5 | 1.5 | 2.8 | 1.0 |

| Water Solubility (mg/mL) | >50† | <10 | ~30 | <5 | >20 |

*LogP estimated using fragment-based methods; †Assumed due to hydrophilic hydroxypropyl group.

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Reaction

A widely used method for synthesizing amides, including 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride, involves coupling an amino acid derivative with an amine using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) to improve yields and reduce side reactions.

- Dissolve the carboxylic acid derivative of 2-amino-3-phenylpropanoic acid in a polar aprotic solvent such as DMF.

- Add HOBt and EDC to activate the carboxyl group.

- Add 3-hydroxypropylamine hydrochloride or free base, along with a base such as triethylamine to neutralize HCl formed.

- Stir the reaction mixture at room temperature or slightly elevated temperature (18–48 hours) until completion (monitored by TLC).

- Work up by aqueous extraction and purification via flash chromatography.

This method yields the amide with retention of the hydroxyl group on the propyl chain, crucial for the target compound's structure.

Protection and Deprotection of Hydroxyl Group

In some cases, the 3-hydroxypropylamine may require protection (e.g., as a silyl ether or ester) during amide bond formation to prevent side reactions. After coupling, the protecting group is removed under mild acidic or basic conditions to regenerate the free hydroxy group.

This step ensures selective amide bond formation without modifying the hydroxyl functionality, which is essential for biological activity and solubility.

Formation of Hydrochloride Salt

After purification of the free base amide, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as 1,4-dioxane or diethyl ether. This step:

- Improves compound stability.

- Enhances crystallinity and handling.

- Increases aqueous solubility.

The salt is isolated by filtration and washing with ether to remove impurities.

Related Synthetic Routes and Analogues

While direct literature on 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride is limited, synthesis of structurally related compounds provides insight into effective methods:

Data Table: Summary of Preparation Parameters

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-phenylpropanamide precursors with 3-hydroxypropylamine under acidic conditions (e.g., HCl) typically forms the hydrochloride salt .

- Optimization: Use kinetic studies (e.g., varying temperature, solvent polarity, or stoichiometry) to maximize yield. Purity can be enhanced via recrystallization in ethanol/water mixtures or chromatography (HPLC with C18 columns) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- NMR : Analyze - and -NMR spectra to confirm the presence of the hydroxypropyl group (δ ~3.5–4.0 ppm for -CH-OH) and phenyl protons (δ ~7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for CHNO·HCl).

- X-ray Diffraction : For crystalline forms, single-crystal XRD provides definitive confirmation of stereochemistry .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous and organic solvents?

- Solubility: Hydrochloride salts are typically water-soluble but may require buffered solutions (pH 4–6) to prevent hydrolysis. In organic solvents like DMSO or ethanol, solubility depends on the free base form .

- Stability: Store at –20°C under inert gas (N) to prevent deliquescence and oxidative degradation. Monitor via TLC or HPLC for decomposition over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets such as enzymes or receptors?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for binding .

- Molecular Dynamics (MD) : Simulate docking with targets (e.g., proteases) using software like AutoDock Vina. Validate with experimental binding assays (e.g., SPR or ITC) .

Q. What experimental strategies resolve contradictions in reported biological activity data, such as conflicting IC values?

- Reproducibility Checks : Standardize assay conditions (pH, temperature, co-solvents) across labs.

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular viability assays (MTT or ATP-based) to distinguish direct vs. off-target effects .

- Meta-Analysis : Use databases like PubChem BioAssay to contextualize results against structurally similar compounds .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Solubility vs. Bioavailability : The salt enhances aqueous solubility but may reduce membrane permeability. Perform parallel LogP measurements (shake-flask method) and Caco-2 cell permeability assays .

- In Vivo Studies : Compare plasma concentration-time profiles (AUC, C) in rodent models for both forms .

Q. What advanced analytical techniques are suitable for detecting degradation products under stress conditions (e.g., heat, light)?

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the amide bond) using gradient elution and fragmentation patterns .

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline conditions, then quantify impurities via HPLC-DAD .

Methodological Guidelines

- Synthetic Scale-Up : For gram-scale production, optimize catalytic methods (e.g., using EDC/NHS for amide coupling) to reduce byproducts .

- Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Refer to SDS data for PPE requirements (gloves, goggles) .

- Data Validation : Cross-reference spectral data with PubChem or NIST entries to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.